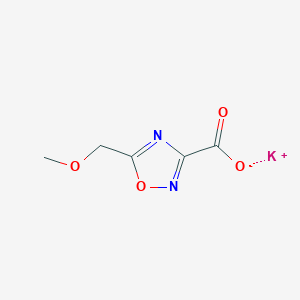![molecular formula C14H26O2 B1405742 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane CAS No. 1785759-54-7](/img/structure/B1405742.png)
3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane
Overview
Description
3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane is a chemical compound with the molecular formula C14H26O2 and a molecular weight of 226.35 g/mol1.
Synthesis Analysis
The synthesis of 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane is not widely documented in the literature. However, related compounds such as 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione have been synthesized through reactions with hexaethyltriamido-phosphite in the presence of diethylammonium chloride2.Molecular Structure Analysis
The molecular structure of 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane is not directly available in the literature. However, related compounds such as 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one have been analyzed3.Chemical Reactions Analysis
The specific chemical reactions involving 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane are not well-documented in the literature. However, related compounds such as 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione have been studied2.Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane are not well-documented in the literature.Scientific Research Applications
1. Synthesis of 1,2,3-Triazole-Substituted 3,7,7-Trimethylbicyclo[4.1.0]Heptanols
- Summary of Application : This research focused on the synthesis of regioisomeric 3,7,7-trimethylbicyclo[4.1.0]heptanols and their acetoacetates with substituted 1,2,3-triazole fragments .
- Methods of Application : The synthesis was achieved via azide–alkyne cycloaddition reactions of azidocaranols and mono-substituted acetylenes .
- Results or Outcomes : The research investigated various reactions and found that the reaction of azide 1 with methyl propiolate catalyzed by CuI–DIPEA–AcOH gave product 3 .
2. Synthesis and Structure of Salts Derived from 6,8-Dialkoxy-1,3,7-Triazapyrenes
- Summary of Application : This study focused on the oxidative nucleophilic alkoxylation of 1,3,7-triazapyrene under acid catalysis conditions .
- Methods of Application : The reaction of 1,3,7-triazapyrenes with absolute primary alcohols saturated with dry hydrogen chloride proceeded through acid catalysis at room temperature in the presence of excess of K3Fe(CN)6 .
- Results or Outcomes : The study found that 6,8-Dialkoxy-1-methyl-1,3,7-triazapyrenium salts were synthesized .
Safety And Hazards
The safety and hazards associated with 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane are not well-documented in the literature. However, related compounds such as 1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dione have hazard statements including H302-H315-H319-H3354.
Future Directions
The future directions for research on 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane are not well-documented in the literature. However, given the interest in bicyclic compounds in the field of organic chemistry, it is likely that further studies will be conducted to explore its properties and potential applications.
properties
IUPAC Name |
3,3-diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-6-15-14(16-7-2)10-13(5)9-8-11(14)12(13,3)4/h11H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTXIHCAZPCYCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CC2(CCC1C2(C)C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 3-[3-(morpholin-4-ylmethyl)-1H-indol-1-yl]propanoate](/img/structure/B1405664.png)


![3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone](/img/structure/B1405667.png)

![3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid](/img/structure/B1405669.png)
![Ethyl 1-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylate](/img/structure/B1405671.png)

![4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine](/img/structure/B1405675.png)


